molecular formula C11H10ClN3O2 B2573883 ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 133902-65-5

ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2573883
CAS No.: 133902-65-5
M. Wt: 251.67
InChI Key: WKGDXRLIPZCHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The triazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).

    Oxidation: Oxidizing agents (hydrogen peroxide), solvents (water, acetonitrile).

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol.

    Oxidation: N-oxides of the triazole ring.

Scientific Research Applications

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity.

Comparison with Similar Compounds

Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group, which may influence its solubility and pharmacokinetic properties.

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and applications compared to the ester form.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, antifungal, and anticancer activities. Additionally, the synthesis methods and structure-activity relationships (SAR) will be discussed.

Chemical Structure and Properties

Molecular Formula: C11H11ClN4O2
Molecular Weight: 266.68 g/mol
CAS Number: 28924-62-1
Purity: ≥95%

The compound features a triazole ring that contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of triazole derivatives. This compound displays significant activity against various bacterial strains:

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisWeak
Bacillus cereusModerate

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity essential for cell growth .

Antifungal Activity

Triazoles are well-known for their antifungal properties. This compound exhibits potent antifungal effects against common pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans32 µg/mL

The antifungal action is primarily attributed to the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)10 µM
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)12 µM

The compound induces apoptosis via the mitochondrial pathway and inhibits cell proliferation by interfering with cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activities of triazoles are influenced by their structural components. The presence of the chlorophenyl group enhances lipophilicity and improves membrane permeability. Modifications to the triazole ring or substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies

A recent study focused on the synthesis and evaluation of various triazole derivatives demonstrated that this compound exhibited superior antimicrobial and anticancer activities compared to other synthesized analogs. The study emphasized the importance of optimizing substituents on the triazole ring to enhance efficacy .

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGDXRLIPZCHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.